Sulpyrine
Overview
Description
Metamizole sodium hydrate, also known as dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely used for its potent pain-relieving and fever-reducing properties. Metamizole sodium hydrate belongs to the pyrazolone class of compounds and is known for its favorable gastrointestinal tolerability compared to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
Target of Action
Sulpyrine, also known as Metamizole, primarily targets the D2 and D3 dopamine receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and cognition.
Mode of Action
This compound acts as a selective antagonist of the D2 and D3 dopamine receptors In silico studies suggest that this compound may interact with the Asp-119 and Phe-417 amino acid residues of these receptors . It is estimated that for optimal treatment and minimal adverse effects, D2 receptors should be 65-80% occupied .
Biochemical Pathways
It is known that this compound-induced expression of cytochrome p450 2b (cyp2b) family genes, which are involved in this compound metabolism, occurs in the liver . The CYP2B enzymes are part of the larger cytochrome P450 enzyme system, which plays a critical role in the metabolism of drugs and other xenobiotics.
Pharmacokinetics
The bioavailability of this compound is reported to be between 25-40% , and it has an elimination half-life of 6-8 hours . These properties influence the drug’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on D2 and D3 dopamine receptors. This can lead to changes in dopamine-mediated physiological functions. Moreover, this compound has been shown to influence cytokine levels in dorsal root ganglia in a rat model of neuropathic pain , suggesting it may have anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
Sulpyrine is known to interact with various enzymes, proteins, and other biomolecules. It is a selective D2 dopamine receptor antagonist . The interaction between this compound and these receptors plays a crucial role in its therapeutic effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been reported to have a greater effect on treating the negative symptoms of schizophrenia rather than positive symptoms at low doses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective D2 dopamine receptor antagonist, this compound binds to these receptors and inhibits their activity, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metamizole sodium hydrate is synthesized through a multi-step process. The initial step involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite to form the sodium salt of metamizole. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of metamizole sodium hydrate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product in its hydrate form .
Chemical Reactions Analysis
Types of Reactions: Metamizole sodium hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, metamizole sodium hydrate hydrolyzes to form methylaminophenazone.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different metabolites.
Substitution: Metamizole sodium hydrate can undergo substitution reactions with various electrophiles under controlled conditions.
Major Products Formed: The primary products formed from these reactions include methylaminophenazone and other related metabolites, which retain some of the pharmacological properties of the parent compound .
Scientific Research Applications
Metamizole sodium hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: A non-steroidal anti-inflammatory drug with similar uses but different safety profiles.
Propyphenazone: A pyrazolone derivative used for its analgesic and antipyretic effects.
Uniqueness of Metamizole Sodium Hydrate: Metamizole sodium hydrate is unique due to its favorable gastrointestinal tolerability and its ability to provide potent analgesic and antipyretic effects without the severe gastrointestinal side effects commonly associated with other NSAIDs .
Properties
CAS No. |
5907-38-0 |
---|---|
Molecular Formula |
C13H19N3NaO5S |
Molecular Weight |
352.36 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate |
InChI |
InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2 |
InChI Key |
GUUSLSFSTZWCCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
5907-38-0 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sulpyrine in modulating inflammation?
A1: this compound demonstrates anti-inflammatory properties. In a rat model of carrageenin-induced footpad edema, a 50% methanol extract of Siamese Tinospora crispa, containing this compound, significantly inhibited edema formation []. This suggests that this compound, potentially in synergy with other components of the extract, interferes with inflammatory pathways.
Q2: How does this compound contribute to renal function in ischemic conditions?
A2: Research indicates that this compound plays a complex role in renal function during ischemia, with its effects depending on the severity and duration of the ischemic event.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C13H16N3NaO4S and a molecular weight of 353.36 g/mol.
Q4: How does the stability of this compound vary with environmental conditions?
A4: this compound's stability is influenced by factors like humidity and temperature. Studies highlight that dry syrup preparations containing this compound exhibited increased degradation of active ingredients at higher humidity levels, likely due to increased moisture absorption and potential interactions between components []. Storing these preparations at relative humidity levels below their critical relative humidity (RHs) was recommended to mitigate these effects [, ].
Q5: What compatibility issues arise when combining this compound with other drugs in pharmaceutical formulations?
A5: Compatibility studies using sensory testing and residual activity measurements revealed that acetaminophen granules mixed with this compound showed significant changes in discoloration, particularly under elevated temperature and humidity conditions (30°C, 92% RH) []. These findings underscore the importance of considering potential interactions and stability issues when formulating this compound in combination with other drugs.
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound is not typically recognized for catalytic activities, some studies suggest a potential role in facilitating chemical reactions. For instance, in the presence of copper(II) ions, this compound can enhance the oxidative degradation of other compounds by molecular oxygen [].
Q7: How do structural modifications of this compound affect its pharmacological activity?
A7: Research suggests that the presence of an N-dimethyl or isopropyl group at the 4-position of the pyrazolone ring in this compound is crucial for its excitatory effects on the spinal cord in cats []. Modifications at this position could potentially alter its analgesic properties. Further research is needed to fully elucidate the SAR of this compound.
Q8: What is known about the absorption and distribution of this compound in the body?
A8: The absorption of this compound can be influenced by the formulation in which it is administered. Studies in rabbits demonstrated that the serum concentration of this compound was higher when given as an aqueous solution compared to syrup or tablet forms []. This difference highlights the impact of formulation on the drug's bioavailability.
Q9: What analytical methods are commonly used for the quantification of this compound?
A9: Various analytical techniques have been employed for quantifying this compound in different matrices. These include:
Q10: How can the uniformity of this compound distribution in suppositories be assessed?
A10: Researchers have employed technetium-99m (99mTc) as a radioactive tracer to evaluate the uniformity of this compound distribution in suppositories. By incorporating 99mTc-labeled this compound into suppositories and measuring the radioactivity of different sections, variations in drug distribution can be determined, offering insights into the manufacturing process and product quality [, ].
Q11: Have any specific drug delivery systems been developed for this compound?
A11: Although this compound is traditionally administered orally or parenterally, research has explored alternative drug delivery systems to enhance its therapeutic profile. Notably, studies have investigated the use of rectal suppositories as a means to deliver this compound [, , , ]. This approach aims to provide sustained drug release, potentially improving patient compliance and therapeutic outcomes.
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